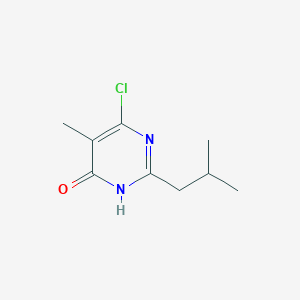
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Overview
Description
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde is an organic compound characterized by its molecular structure, which includes a phenyl group attached to an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, the compound undergoes a series of reactions to introduce the 2,5-dimethylphenyl group.
Aldehyde Formation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or PCC.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 2-(2,5-Dimethylphenyl)-2-phenylacetic acid.
Reduction: 2-(2,5-Dimethylphenyl)-2-phenylethanol.
Substitution: Nitro derivatives or sulfonated products.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde exerts its effects involves its interaction with molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to various biological activities. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)-2-phenylacetaldehyde
2-(2,6-Dimethylphenyl)-2-phenylacetaldehyde
2-(3,5-Dimethylphenyl)-2-phenylacetaldehyde
Uniqueness: 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-2-phenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(11-17)14-6-4-3-5-7-14/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHSGHCUCIZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)

![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)


![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)




